molecular formula C25H39N3O B4896258 N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

Cat. No. B4896258
M. Wt: 397.6 g/mol
InChI Key: DFYVQPCISSUGOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide, also known as CPP-115, is a compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of compounds known as GABA aminotransferase inhibitors, which have been shown to modulate the levels of the neurotransmitter gamma-aminobutyric acid (GABA) in the brain.

Mechanism of Action

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide increases the levels of GABA in the brain, leading to a reduction in the activity of neurons and a decrease in the reinforcing effects of drugs of abuse.
Biochemical and Physiological Effects
N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have a number of biochemical and physiological effects. In animal models, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse. N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy. In addition, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to have anxiolytic effects in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. This makes it a useful tool for studying the role of GABA in addiction and epilepsy. However, one limitation of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide is that it has not yet been tested in clinical trials, so its safety and efficacy in humans are not yet known.

Future Directions

There are a number of future directions for research on N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. One area of interest is the potential use of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in the treatment of addiction and epilepsy. Clinical trials will be needed to determine the safety and efficacy of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide in humans. Another area of interest is the development of more potent and selective GABA aminotransferase inhibitors, which may have improved therapeutic potential compared to N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide. Finally, further research is needed to understand the long-term effects of N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide on the brain and behavior.

Synthesis Methods

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide can be synthesized using a variety of methods, including the reaction of 1,4'-bipiperidine-4-carboxylic acid with cyclopentanecarbonyl chloride, followed by reaction with 3-phenylpropylamine. The resulting compound is then subjected to various purification steps, including recrystallization and column chromatography, to obtain a pure product.

Scientific Research Applications

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of addiction and epilepsy. In preclinical studies, N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has been shown to increase GABA levels in the brain, leading to a reduction in the reinforcing effects of drugs of abuse such as cocaine and alcohol. N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide has also been shown to have anticonvulsant effects in animal models of epilepsy.

properties

IUPAC Name

N-cyclopentyl-1-[1-(3-phenylpropyl)piperidin-4-yl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O/c29-25(26-23-10-4-5-11-23)22-12-19-28(20-13-22)24-14-17-27(18-15-24)16-6-9-21-7-2-1-3-8-21/h1-3,7-8,22-24H,4-6,9-20H2,(H,26,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFYVQPCISSUGOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)C2CCN(CC2)C3CCN(CC3)CCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-cyclopentyl-1'-(3-phenylpropyl)-1,4'-bipiperidine-4-carboxamide

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